Adenine, 6-N-benzyl-9-cyclopentyl-
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Overview
Description
N-benzyl-9-cyclopentyl-purin-6-amine is a chemical compound with the molecular formula C17H19N5 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-9-cyclopentyl-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with benzylamine and cyclopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of N-benzyl-9-cyclopentyl-purin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-9-cyclopentyl-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine or cyclopentylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-benzyl-9-cyclopentyl-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-9-cyclopentyl-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-9H-purin-6-amine: A similar compound with a benzyl group at the 9-position but lacking the cyclopentyl group.
9-cyclopentyl-9H-purin-6-amine: A compound with a cyclopentyl group at the 9-position but lacking the benzyl group.
Uniqueness
N-benzyl-9-cyclopentyl-purin-6-amine is unique due to the presence of both benzyl and cyclopentyl groups, which can confer distinct chemical and biological properties. This dual substitution can enhance its binding affinity to certain molecular targets and improve its stability and solubility.
Properties
CAS No. |
35966-95-1 |
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Molecular Formula |
C17H19N5 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-benzyl-9-cyclopentylpurin-6-amine |
InChI |
InChI=1S/C17H19N5/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) |
InChI Key |
XBJJYCQQGSHMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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